molecular formula C17H18N2S B2992603 6-methyl-N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide CAS No. 893330-66-0

6-methyl-N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide

Cat. No.: B2992603
CAS No.: 893330-66-0
M. Wt: 282.41
InChI Key: FQDCRORCIMIMOJ-UHFFFAOYSA-N
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Description

6-Methyl-N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide is a synthetic organic compound belonging to the class of tetrahydroquinolines. This compound is characterized by the presence of a methyl group at the 6th position, a phenyl group attached to the nitrogen atom, and a carbothioamide group at the 1st position of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are widely studied in medicinal chemistry.

Scientific Research Applications

6-Methyl-N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often include heating the reaction mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide is unique due to the presence of both a methyl group and a phenyl group, which can significantly influence its chemical reactivity and biological activity. These structural modifications can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

6-methyl-N-phenyl-3,4-dihydro-2H-quinoline-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2S/c1-13-9-10-16-14(12-13)6-5-11-19(16)17(20)18-15-7-3-2-4-8-15/h2-4,7-10,12H,5-6,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDCRORCIMIMOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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